molecular formula C12H16O4 B3143254 3-Ethoxy-4-isopropoxybenzoic acid CAS No. 52009-54-8

3-Ethoxy-4-isopropoxybenzoic acid

Cat. No. B3143254
CAS RN: 52009-54-8
M. Wt: 224.25 g/mol
InChI Key: JFDSVALOUSIPSC-UHFFFAOYSA-N
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Description

3-Ethoxy-4-isopropoxybenzoic acid is a chemical compound that belongs to the family of benzoic acids. It has a molecular formula of C12H16O4 and an average mass of 224.253 Da .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-isopropoxybenzoic acid consists of a benzoic acid core with ethoxy and isopropoxy substituents at the 3 and 4 positions, respectively .

Scientific Research Applications

Degradation by Fungi

  • Fungal Degradation: The lignin-decomposing fungus Polyporus dichrous has shown the ability to degrade 3-ethoxy-4-isopropoxybenzoic acid. The degradation process involves dealkylation to 3-ethoxy-4-hydroxybenzoic acid, hydroxylation to 2-[4-carboxy-2-ethoxyphenoxy]-propane-1-ol, and reduction to 3-ethoxy-4-isopropoxybenzaldehyde and 3-ethoxy-4-isopropoxybenzyl alcohol. This indicates a relatively nonspecific mechanism for oxygenating various 4-alkoxyl groups of alkoxybenzoic acids by the fungus (Kirk & Lorenz, 1974).

Synthesis and Chemical Properties

  • Synthesis of Key Acid Synthon: 3-Ethoxy-4-isopropoxybenzoic acid is a key intermediate in the synthesis of various compounds. For instance, 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, an important intermediate for the preparation of repaglinide, an oral hypoglycemic agent, can be synthesized from related compounds (Salman et al., 2002).
  • Functionalization of Indole C-H Bonds: In organic chemistry, diversely substituted 2-arylbenzoic acids, including 3-ethoxy-2-phenylbenzoic acid, have been used as proton shuttles in the arylation of indoles with bromobenzenes. This highlights its utility in facilitating selective chemical reactions (Pi et al., 2018).

Biochemical Interactions and Metabolism

  • Urinary Excretion After Dietary Intake: The dietary intake of substances like ethyl vanillin can result in the urinary excretion of compounds such as 3-ethoxy-4-hydroxybenzoic acid, indicating its role in human metabolism and excretion pathways (Mamer et al., 1985).
  • Occurrence in Human Urine: Ethylvanillic acid, a form of 3-ethoxy-4-hydroxybenzoic acid, occasionally appears in human urine following the ingestion of ethylvanillin, suggesting its significance in dietary metabolism (Nolan & Armstrong, 1960).

properties

IUPAC Name

3-ethoxy-4-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-15-11-7-9(12(13)14)5-6-10(11)16-8(2)3/h5-8H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDSVALOUSIPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299090
Record name 3-Ethoxy-4-isopropoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-isopropoxybenzoic acid

CAS RN

52009-54-8
Record name 3-Ethoxy-4-isopropoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52009-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-isopropoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TK Kirk, LF Lorenz - Applied microbiology, 1974 - Am Soc Microbiol
… The hydroxylation product isolated from cultures initially containing 3-ethoxy-4-isopropoxybenzoic acid (X) was recrystallized'from chloroform (melting point 138 to 139 C) and identified …
Number of citations: 16 journals.asm.org
RV Smith, JP Rosazza - Journal of natural products, 1983 - ACS Publications
… Whenincubated with 3ethoxy-4-isopropoxybenzoic acid, dealkylation of the 4-isopropyl-group was observed along with aliphatic hydroxylation to form 2-[4-carboxy-2-ethoxyphenoxy]-…
Number of citations: 82 pubs.acs.org
SW Wright, AA Carlo, MD Carty… - Journal of medicinal …, 2002 - ACS Publications
… 3-Ethoxy-4-hydroxybenzaldehyde (“ethyl vanillin”) was converted to 3-ethoxy-4-isopropoxybenzoic acid by alkylation with 2-bromopropane followed by oxidation with potassium …
Number of citations: 114 pubs.acs.org

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